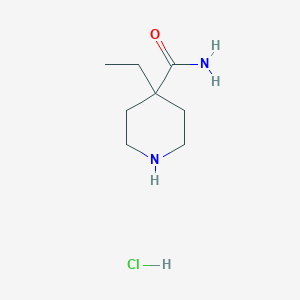

4-Ethylpiperidine-4-carboxamide hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Ethylpiperidine-4-carboxamide hydrochloride is a chemical compound with the molecular formula C8H17ClN2O. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is primarily used in research and development within the pharmaceutical and chemical industries .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethylpiperidine-4-carboxamide hydrochloride typically involves the reaction of 4-ethylpiperidine with a carboxamide derivative under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction mixture is then purified to obtain the hydrochloride salt of the compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Análisis De Reacciones Químicas

Substitution and Functionalization Reactions

The carboxamide group undergoes alkylation and acylation to generate derivatives for drug discovery:

Key Findings :

-

Steric effects : Bulky substituents (e.g., 1-naphthyl) enhance binding affinity in enzyme inhibitors by 10-fold compared to smaller groups .

-

Reaction time : Extended durations (>24 h) improve yields in alkylation but risk side-product formation .

Hydrolysis and Degradation

The carboxamide group resists mild hydrolysis but degrades under extreme conditions:

| Condition | Reagents | Product | Notes | Source |

|---|---|---|---|---|

| Acidic hydrolysis | 6 M HCl, reflux, 4 h | 4-Ethylpiperidine-4-carboxylic acid | Partial degradation | |

| Basic hydrolysis | 10% NaOH, MeOH, reflux, 1 h | No reaction | Stable under base |

Key Findings :

Aplicaciones Científicas De Investigación

Chemistry

In organic synthesis, 4-Ethylpiperidine-4-carboxamide hydrochloride serves as an intermediate for developing more complex organic molecules. It is utilized in various chemical reactions, such as:

- Nucleophilic Substitution : The chlorine atom can be replaced by nucleophiles to synthesize new derivatives.

- Reduction Reactions : The carboxamide group can be converted to amines, which are useful in drug development.

Biology

Research indicates that this compound possesses significant biological activity:

- Antimicrobial Properties : Studies have shown effectiveness against various pathogens, suggesting potential applications in treating infectious diseases.

- Antiviral Activity : The compound has been evaluated for its ability to inhibit neurotropic viruses, such as alphaviruses, demonstrating protective effects in preclinical models .

Medicine

Ongoing research explores the compound's potential as a pharmaceutical agent:

- Neuropharmacological Effects : It interacts with central nervous system receptors, indicating possible anxiolytic or antidepressant effects. Binding studies suggest interactions with serotonin and dopamine receptors .

- Therapeutic Potential : Its derivatives have been investigated for treating psychiatric disorders by inhibiting enzymes like indoleamine 2,3-dioxygenase 1 (IDO1), which is linked to depression .

Case Studies and Research Findings

Several studies provide insights into the efficacy and potential applications of this compound:

Mecanismo De Acción

The mechanism of action of 4-Ethylpiperidine-4-carboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and influencing various biochemical pathways. This interaction is crucial in its application as a pharmaceutical intermediate and in the study of biological systems .

Comparación Con Compuestos Similares

Similar Compounds

- 4-Methylpiperidine-4-carboxamide hydrochloride

- 4-Propylpiperidine-4-carboxamide hydrochloride

- 4-Butylpiperidine-4-carboxamide hydrochloride

Uniqueness

4-Ethylpiperidine-4-carboxamide hydrochloride is unique due to its specific ethyl substitution, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in the synthesis of specialized compounds and in research applications where specific molecular interactions are required .

Actividad Biológica

4-Ethylpiperidine-4-carboxamide hydrochloride (4-EPC) is a chemical compound characterized by its piperidine ring structure and an ethyl substituent. This compound has garnered interest in various biological and medicinal research fields due to its potential pharmacological properties. This article explores the biological activity of 4-EPC, including its mechanisms of action, pharmacological applications, and comparative analysis with similar compounds.

- Molecular Formula : C₈H₁₇ClN₂O

- Molecular Weight : 192.69 g/mol

- Physical Appearance : White to off-white solid

- Solubility : Soluble in water

The biological activity of 4-EPC is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound modulates various biochemical pathways, which is crucial for its applications in pharmaceutical research. The exact mechanisms remain to be fully elucidated; however, preliminary studies suggest that it may influence neurotransmitter systems, potentially leading to effects on mood and cognitive functions.

Pharmacological Applications

This compound has been investigated for several applications:

- Neurological Disorders : Its structural characteristics suggest potential use in treating conditions such as anxiety and depression due to its binding affinity to neurotransmitter receptors.

- Antiviral Activity : Research indicates that related piperidine compounds exhibit antiviral properties against coronaviruses, suggesting that 4-EPC may also possess similar activities .

- Research Tool : It serves as a precursor in the development of other pharmaceutical agents and is utilized in studying biological pathways and enzyme interactions.

Comparative Analysis with Similar Compounds

The unique ethyl substitution on the piperidine ring differentiates 4-EPC from other related compounds. Below is a comparative table highlighting some structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-Methylpiperidine-4-carboxamide hydrochloride | C₈H₁₈ClN₂O | Methyl group instead of ethyl; varying biological activity |

| N-Ethylpiperidine-4-carboxamide hydrochloride | C₈H₁₈ClN₂O | N-substituted derivative; different pharmacokinetics |

| Piperidine-4-carboxylic acid | C₇H₁₃NO₂ | Lacks the ethyl group; primarily used for acid-base reactions |

This comparison underscores how structural modifications can impact pharmacological profiles and applications in drug design.

Case Studies and Research Findings

- Neuropharmacological Studies : Investigations into the binding affinity of 4-EPC with serotonin and dopamine receptors have shown promising results, indicating potential anxiolytic or antidepressant effects. Further studies are necessary to clarify these interactions and their implications for therapeutic use .

- Antiviral Efficacy : A study assessing piperidine derivatives against human coronaviruses found that certain analogs exhibited significant antiviral activity, suggesting that 4-EPC may also contribute to this field of research. The effective concentration (EC50) values were notably low, indicating high potency against viral infections .

- Toxicological Assessments : Preliminary toxicity studies have indicated that 4-EPC does not exhibit significant mutagenic effects at lower concentrations, making it a candidate for further pharmacological exploration without immediate safety concerns.

Propiedades

IUPAC Name |

4-ethylpiperidine-4-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O.ClH/c1-2-8(7(9)11)3-5-10-6-4-8;/h10H,2-6H2,1H3,(H2,9,11);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWOWALSSFYOELY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCNCC1)C(=O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.